molecular formula C19H21N3O4S B10976062 2-[(4-Nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(4-Nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10976062
M. Wt: 387.5 g/mol
InChI Key: STQHNWGKOWVOCC-UHFFFAOYSA-N
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Description

2-[(4-Nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a nitrobenzoyl group, a propyl chain, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the nitration of benzothiophene derivatives followed by amide formation. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and coupling agents such as carbodiimides for amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiophene derivatives, amines, and other functionalized compounds depending on the reaction conditions and reagents used.

Scientific Research Applications

2-[(4-Nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiophene core may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-Nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its specific combination of functional groups and structural features. The presence of the nitrobenzoyl group and the tetrahydrobenzothiophene core provides unique reactivity and potential biological activities that are not commonly found in other similar compounds .

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

2-[(4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H21N3O4S/c1-2-3-11-4-9-14-15(10-11)27-19(16(14)17(20)23)21-18(24)12-5-7-13(8-6-12)22(25)26/h5-8,11H,2-4,9-10H2,1H3,(H2,20,23)(H,21,24)

InChI Key

STQHNWGKOWVOCC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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